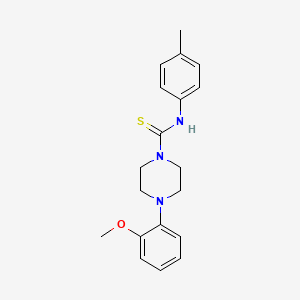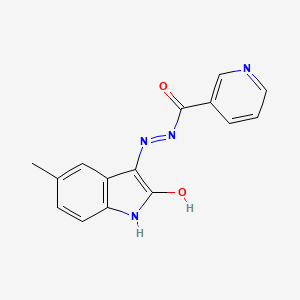![molecular formula C17H20N2OS B5858772 N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)
N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea, also known as Methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 by a team of researchers at Purdue University. MXP is a potent NMDA receptor antagonist, which means it blocks the activity of glutamate, a neurotransmitter that is involved in learning, memory, and perception.
作用机制
MXP acts as a non-competitive antagonist of the NMDA receptor, which means it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the activity of NMDA receptors, MXP can reduce the flow of calcium ions into neurons, which can affect various cellular processes such as synaptic plasticity, gene expression, and cell death.
Biochemical and Physiological Effects:
MXP has been shown to produce a range of biochemical and physiological effects in animals. These include sedation, analgesia, ataxia, hypothermia, and altered perception. MXP has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which can contribute to its psychoactive effects.
实验室实验的优点和局限性
MXP has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which means it can be used to study the specific effects of NMDA receptor blockade on various physiological processes. MXP is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other dissociative anesthetics. However, MXP also has some limitations as a research tool. It has a relatively short duration of action compared to other dissociative anesthetics, which can make it difficult to study long-term effects. MXP can also produce a range of side effects, such as nausea, vomiting, and respiratory depression, which can complicate experimental design.
未来方向
There are several potential avenues for future research on MXP. One area of interest is the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. MXP could be used to study the effects of NMDA receptor blockade on these disorders, and to develop new treatments based on this mechanism of action. Another area of interest is the development of new analogs of MXP that have improved pharmacological properties, such as longer duration of action or greater selectivity for specific NMDA receptor subtypes. Finally, MXP could be used to study the effects of NMDA receptor blockade on various physiological processes such as inflammation, neurodegeneration, and cancer.
In conclusion, N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea, or N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthioureaine, is a potent NMDA receptor antagonist that has been used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. MXP has several advantages as a research tool, including its potency and selectivity, but also has some limitations such as its short duration of action and side effects. Future research on MXP could lead to new insights into the role of NMDA receptors in various disorders and physiological processes.
合成方法
The synthesis of MXP involves the reaction of 3-methyl-4-methoxybenzaldehyde with ethylamine to form 2-(4-methoxy-3-methylphenyl)ethylamine. This intermediate is then reacted with thiourea in the presence of a catalyst to form the final product, N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea.
科学研究应用
MXP has been used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. Studies have shown that MXP can induce a dissociative state in animals, similar to that produced by other dissociative anesthetics such as ketamine and phencyclidine. MXP has also been used to study the effects of NMDA receptor blockade on learning and memory, pain perception, and neuroplasticity.
属性
IUPAC Name |
1-[2-(4-methoxy-3-methylphenyl)ethyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-12-14(8-9-16(13)20-2)10-11-18-17(21)19-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNNFDSPBYWPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCNC(=S)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)



![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)


![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)


![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)